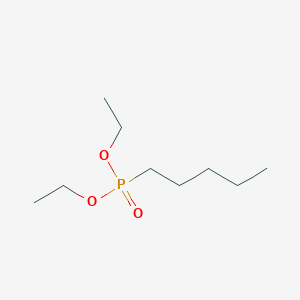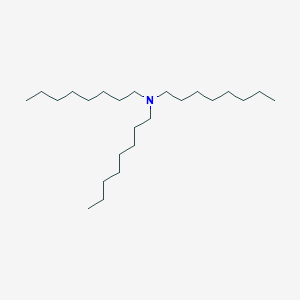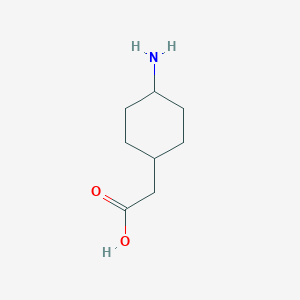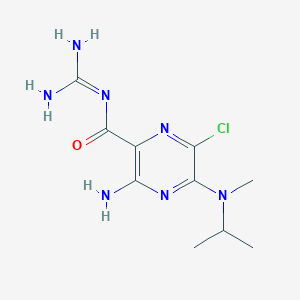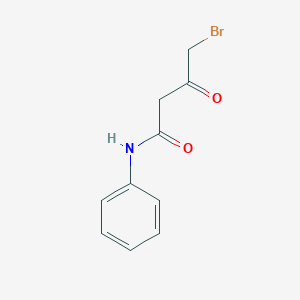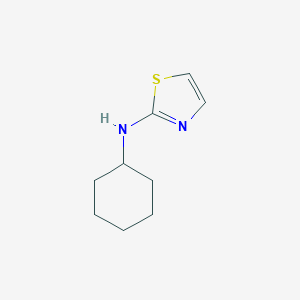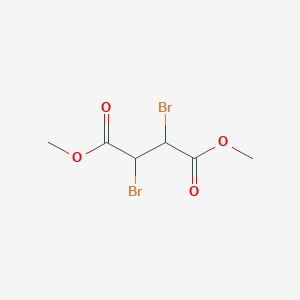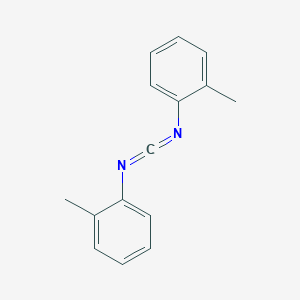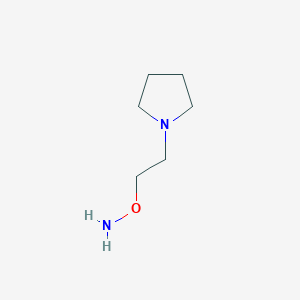
o-(2-Pyrrolidin-1-yl-ethyl)-hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-(2-Pyrrolidin-1-yl-ethyl)-hydroxylamine, also known as PEHA, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied extensively to understand its mechanism of action and its biochemical and physiological effects.
Wirkmechanismus
O-(2-Pyrrolidin-1-yl-ethyl)-hydroxylamine acts as a reducing agent by donating electrons to the substrate, which leads to the reduction of the substrate. This mechanism has been used in the synthesis of metal nanoparticles, where o-(2-Pyrrolidin-1-yl-ethyl)-hydroxylamine is used as a reducing agent to produce stable and uniform nanoparticles.
Biochemische Und Physiologische Effekte
O-(2-Pyrrolidin-1-yl-ethyl)-hydroxylamine has been shown to have antioxidant properties and can scavenge free radicals. o-(2-Pyrrolidin-1-yl-ethyl)-hydroxylamine has also been shown to inhibit the growth of cancer cells and has potential applications in cancer therapy. In addition, o-(2-Pyrrolidin-1-yl-ethyl)-hydroxylamine has been shown to have anti-inflammatory properties and can reduce inflammation in different tissues.
Vorteile Und Einschränkungen Für Laborexperimente
O-(2-Pyrrolidin-1-yl-ethyl)-hydroxylamine is a versatile compound that can be used in various scientific research applications. It is easy to synthesize and has a high purity, which makes it an ideal compound for lab experiments. However, o-(2-Pyrrolidin-1-yl-ethyl)-hydroxylamine is sensitive to air and moisture, which can affect its stability and reactivity.
Zukünftige Richtungen
There are several future directions for the use of o-(2-Pyrrolidin-1-yl-ethyl)-hydroxylamine in scientific research. o-(2-Pyrrolidin-1-yl-ethyl)-hydroxylamine can be used in the synthesis of novel materials, such as metal-organic frameworks and coordination polymers. o-(2-Pyrrolidin-1-yl-ethyl)-hydroxylamine can also be used in the development of new drugs for the treatment of cancer and other diseases. Furthermore, o-(2-Pyrrolidin-1-yl-ethyl)-hydroxylamine can be used in the study of the mechanism of action of different enzymes and proteins, which can lead to the development of new therapies and treatments.
Synthesemethoden
O-(2-Pyrrolidin-1-yl-ethyl)-hydroxylamine can be synthesized using different methods, including the reaction of hydroxylamine with 2-pyrrolidinone or reaction of hydroxylamine with 2-pyrrolidone-5-carboxylic acid. These methods have been used to produce high yields of o-(2-Pyrrolidin-1-yl-ethyl)-hydroxylamine with purity greater than 95%.
Wissenschaftliche Forschungsanwendungen
O-(2-Pyrrolidin-1-yl-ethyl)-hydroxylamine has been used in various scientific research applications, including the synthesis of metal nanoparticles, as a reducing agent in organic synthesis, and as a ligand in coordination chemistry. o-(2-Pyrrolidin-1-yl-ethyl)-hydroxylamine has also been used in the study of the mechanism of action of different enzymes and proteins.
Eigenschaften
CAS-Nummer |
1123-05-3 |
|---|---|
Produktname |
o-(2-Pyrrolidin-1-yl-ethyl)-hydroxylamine |
Molekularformel |
C6H14N2O |
Molekulargewicht |
130.19 g/mol |
IUPAC-Name |
O-(2-pyrrolidin-1-ylethyl)hydroxylamine |
InChI |
InChI=1S/C6H14N2O/c7-9-6-5-8-3-1-2-4-8/h1-7H2 |
InChI-Schlüssel |
PYXHZSPWJIANNK-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CCON |
Kanonische SMILES |
C1CCN(C1)CCON |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



